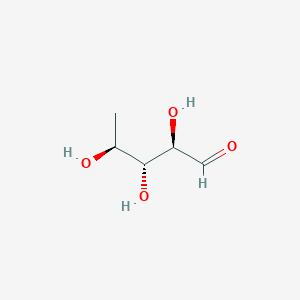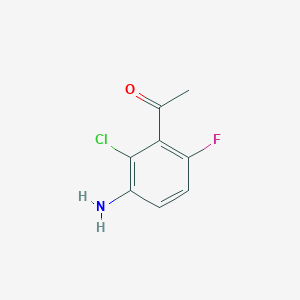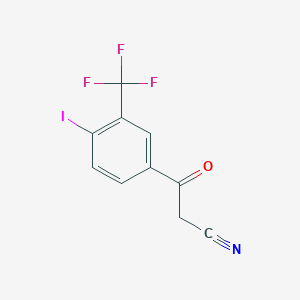
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F3INO It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzoylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 4-iodobenzotrifluoride with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira cross-coupling reaction.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and copper in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Similar structure but lacks the benzoylacetonitrile moiety.
3-(Trifluoromethyl)benzoylacetonitrile: Similar structure but lacks the iodine atom.
Uniqueness
4-Iodo-3-(trifluoromethyl)benzoylacetonitrile is unique due to the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical properties
Properties
Molecular Formula |
C10H5F3INO |
|---|---|
Molecular Weight |
339.05 g/mol |
IUPAC Name |
3-[4-iodo-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)7-5-6(1-2-8(7)14)9(16)3-4-15/h1-2,5H,3H2 |
InChI Key |
JTDKBFCMLPRBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


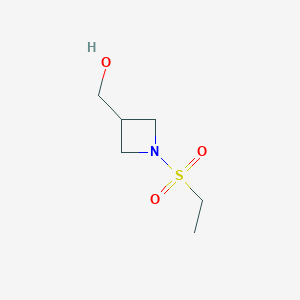

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

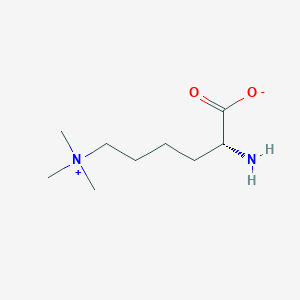
![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)

![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)


![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
